2-Hydroxy Methyl Ester Mixture
CAS No.:
Cat. No.: VC0212265
Molecular Formula:
Molecular Weight: mixture
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | mixture |
|---|---|
| Appearance | Unit:10 mg/ml, 1mlSolvent:chloroformPurity:mixturePhysical liquid |
Introduction
Fundamental Chemical Structure and Classification
Structural Definition
2-hydroxy methyl esters are characterized by a general structure containing both a hydroxyl (-OH) group positioned at the second carbon atom from the carboxylic acid group, and a methyl ester (-COOCH₃) group. The basic chemical formula varies depending on the carbon backbone structure, but all compounds in this class share these two key functional groups. The position of the hydroxyl group at the C-2 position creates distinctive chemical properties and reactivity patterns that distinguish these compounds from other ester derivatives .
Representative Compounds
The 2-hydroxy methyl ester family includes several significant compounds that exemplify this chemical class. Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester (C₈H₁₄O₃) represents a cyclic variant with molecular weight of 158.1950 . Propanoic acid, 2-hydroxy-2-methyl-, methyl ester (C₅H₁₀O₃) exemplifies a short-chain aliphatic version with molecular weight of 118.13 . These compounds showcase the structural diversity within this chemical family while maintaining the characteristic 2-hydroxy and methyl ester functional groups.
Physicochemical Properties
Thermodynamic Characteristics
The thermodynamic properties of 2-hydroxy methyl esters provide crucial insights into their behavior under various conditions. For propanoic acid, 2-hydroxy-2-methyl-, methyl ester, the standard Gibbs free energy of formation (ΔₑG°) is -376.68 kJ/mol, indicating thermodynamic stability under standard conditions . The standard enthalpy of formation in gas phase (ΔₑH° gas) is -552.31 kJ/mol, while the enthalpy of fusion (ΔfusH°) and vaporization (ΔvapH°) are 8.17 kJ/mol and 51.26 kJ/mol respectively . These values are essential for understanding the compound's behavior during phase transitions and chemical reactions.
Physical Constants and Phase Behavior
Critical temperature (Tc) for propanoic acid, 2-hydroxy-2-methyl-, methyl ester is 661.63 K, with a critical pressure (Pc) of 4211.09 kPa and critical volume (Vc) of 0.347 m³/kmol . The boiling point is recorded at 410.20 K, while the fusion temperature (Tfus) is 281.51 K . These properties define the conditions under which these compounds transition between phases, which is essential information for separation and purification processes.
Transport Properties and Solubility
The viscosity (η) of propanoic acid, 2-hydroxy-2-methyl-, methyl ester varies with temperature, ranging from 0.0178299 Pa·s at 281.51 K to 0.0001875 Pa·s at 479.04 K . The logarithm of water solubility (log₁₀WS) is -0.15, and the octanol-water partition coefficient (logP oct/wat) is -0.070, indicating moderate water solubility and distribution characteristics . These parameters are crucial for understanding the compound's behavior in solution and its potential environmental distribution.
Spectroscopic Identification and Analysis
Infrared Spectroscopy
Infrared spectroscopy serves as a powerful tool for identifying 2-hydroxy methyl esters based on their characteristic functional group absorptions. The IR spectrum of cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester in the gas phase provides distinctive absorption patterns that can be used for identification and structural confirmation . The spectrum shows characteristic absorptions for the carbonyl stretching of the methyl ester group and the O-H stretching of the hydroxyl group at specific wavenumbers.
Chromatographic Analysis
Gas chromatography represents the primary analytical technique for quantifying and characterizing 2-hydroxy methyl esters in complex mixtures. The separation typically employs specialized columns such as the Supelco Omegawax column (30 m × 0.53 mm ID, 0.5 μm) coupled with flame ionization detection (GC-FID) . This analytical approach permits high-resolution separation of structurally similar compounds, enabling precise identification and quantification of individual components in a mixture.
Analytical Methodologies
Esterification Procedures
The preparation and analysis of 2-hydroxy methyl esters often involve specific esterification reactions. A validated method employing methanolic HCl as the esterification reagent has been developed for converting hydroxylated carboxylic acids to their corresponding methyl esters . The completeness of the esterification process is critical for accurate analysis, with research indicating that 2 mL of methanolic hydrochloride reagent is sufficient for complete esterification of oil samples up to 35 mg .
Extraction and Sample Preparation
The extraction of 2-hydroxy methyl esters typically follows a liquid-liquid extraction procedure using n-heptane as the extraction solvent, often preceded by treatment with Na₂CO₃ solution . This approach allows the hydrophobic ester components to partition into the organic phase for subsequent analysis. The efficiency of this extraction process directly impacts the accuracy and reproducibility of analytical results, particularly when dealing with complex matrices.
Quantitative Analysis Parameters
The analytical performance characteristics for 2-hydroxy methyl ester analysis by GC-FID demonstrate high precision and accuracy. Linear detector responses are typically observed with correlation coefficients (r²) exceeding 0.99, and the limit of detection (LOD) and limit of quantitation (LOQ) are approximately 2.36 mg and 7.87 mg, respectively, in terms of oil sample amount . These parameters establish the reliability and sensitivity boundaries of the analytical method.
Comparative Composition Data
Comprehensive Data Tables
Table 1: Thermodynamic Properties of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔₑG° | -376.68 | kJ/mol | Joback Calculated |
| ΔₑH° gas | -552.31 | kJ/mol | Joback Calculated |
| ΔfusH° | 8.17 | kJ/mol | Joback Calculated |
| ΔvapH° | 51.26 | kJ/mol | Joback Calculated |
| log₁₀WS | -0.15 | - | Crippen Calculated |
| logP oct/wat | -0.070 | - | Crippen Calculated |
| McVol | 94.620 | ml/mol | McGowan Calculated |
Table 2: Physical Properties of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
| Property | Value | Unit | Source |
|---|---|---|---|
| Tc | 661.63 | K | Joback Calculated |
| Pc | 4211.09 | kPa | Joback Calculated |
| Vc | 0.347 | m³/kmol | Joback Calculated |
| Tboil | 410.20 | K | NIST |
| Tfus | 281.51 | K | Joback Calculated |
Table 3: Temperature-Dependent Heat Capacity (Cp,gas) of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
| Temperature (K) | Cp,gas (J/mol×K) | Source |
|---|---|---|
| 479.04 | 207.95 | Joback Calculated |
| 509.47 | 216.44 | Joback Calculated |
| 539.90 | 224.53 | Joback Calculated |
| 570.34 | 232.21 | Joback Calculated |
| 600.77 | 239.51 | Joback Calculated |
| 631.20 | 246.44 | Joback Calculated |
| 661.63 | 253.01 | Joback Calculated |
Application Areas and Significance
Analytical Standards and Reference Materials
2-hydroxy methyl esters serve as important analytical standards in various chemical analyses and quality control procedures. Their well-defined physicochemical properties make them valuable reference compounds for calibrating analytical instruments and validating analytical methods . The utilization of these compounds as standards ensures the accuracy and reliability of chemical analyses in diverse fields including pharmaceuticals, food science, and environmental monitoring.
Industrial Applications
The industrial significance of 2-hydroxy methyl esters extends to several sectors including pharmaceuticals, fine chemicals, and polymer manufacturing. Their bifunctional nature, containing both hydroxyl and ester groups, provides unique reactivity that can be exploited in various synthetic pathways and formulations. The hydroxyl group offers a site for further chemical modification, making these compounds versatile intermediates in organic synthesis applications.
Analytical Validation and Quality Control
Method Validation Parameters
The analytical methods for 2-hydroxy methyl esters require rigorous validation to ensure reliability and reproducibility. Key validation parameters include accuracy, with values typically between 99-101% for predominant components, and precision with relative standard deviations (RSDs) generally below 5% . The linearity of the analytical response is typically evaluated in the range of 10-35 mg with correlation coefficients (r²) exceeding 0.99, demonstrating the robustness of the analytical approach .
Quality Control Considerations
Quality control procedures for 2-hydroxy methyl ester analysis often involve the use of reference standards to verify analytical performance. The comparison of fatty acid methyl ester (FAME) profiles between pharmaceutical secondary standards and pharmacopeia reference standards demonstrates the applicability of validated methods for quality control purposes . This approach ensures consistency and reliability in both research and industrial applications involving these compounds.
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